N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-9-10-23-17(7-3-4-8-17)12-18-15(21)11-19-13-5-1-2-6-14(13)24-16(19)22/h1-2,5-6,20H,3-4,7-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCZZUBYPVOGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylmethyl intermediate: This step involves the reaction of cyclopentylmethyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form the 1-(2-hydroxyethoxy)cyclopentylmethyl intermediate.
Synthesis of the oxobenzoxazole moiety: This step involves the cyclization of 2-aminobenzoic acid with acetic anhydride to form the oxobenzoxazole ring.
Coupling reaction: The final step involves the coupling of the 1-(2-hydroxyethoxy)cyclopentylmethyl intermediate with the oxobenzoxazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxobenzoxazole moiety can be reduced to form a hydroxybenzoxazole.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving cyclopentyl and benzoxazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazolone Scaffolds
The benzoxazolone moiety is central to several TSPO-targeting ligands. Below is a comparative analysis of key analogues:
Key Observations :
- PBPA and [11C]NBMP prioritize TSPO binding and imaging utility, whereas compounds 17–20 focus on antimicrobial applications .
- The hydroxyethoxy group in the target compound may address intersubject variability in TSPO binding, a challenge noted for [11C]NBMP .
Cyclopentylmethyl-Acetamide Derivatives
Cyclopentylmethyl groups are employed to modulate steric and electronic properties in drug design:
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 274.31 g/mol
- IUPAC Name : N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
This compound features a cyclopentyl group substituted with a hydroxyethoxy chain and an oxobenzoxazole moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds containing oxobenzoxazole derivatives have been studied for their potential in inhibiting cancer cell proliferation. The mechanisms typically involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
- Anti-inflammatory Properties : Many derivatives of benzo[d]oxazole show promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases .
- Anti-inflammatory Effects : In vitro studies showed that compounds with structural similarities significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Showed inhibition of TNF-α and IL-6 production in macrophages treated with the compound, indicating anti-inflammatory potential. |
| Study 3 | Evaluated the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
